Dimetridazole mesilate

Description

Properties

CAS No. |

93856-85-0 |

|---|---|

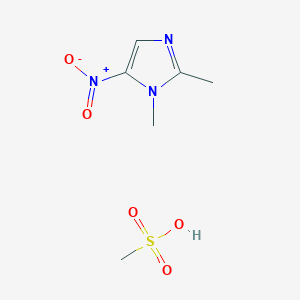

Molecular Formula |

C6H11N3O5S |

Molecular Weight |

237.24 g/mol |

IUPAC Name |

1,2-dimethyl-5-nitroimidazole;methanesulfonic acid |

InChI |

InChI=1S/C5H7N3O2.CH4O3S/c1-4-6-3-5(7(4)2)8(9)10;1-5(2,3)4/h3H,1-2H3;1H3,(H,2,3,4) |

InChI Key |

FKWSWLFYXRLGRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1C)[N+](=O)[O-].CS(=O)(=O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Dimetridazole Action

Elucidation of Antiprotozoal Action Mechanisms

The efficacy of dimetridazole (B1670680) against protozoal parasites is rooted in a multi-step process that begins with its entry into the cell and culminates in the disruption of vital cellular functions. The mechanism is largely understood to be similar to that of other 5-nitroimidazoles, such as metronidazole (B1676534). nih.gov

Molecular Inhibition of Nucleic Acid Synthesis Pathways

A primary mechanism of action for dimetridazole is the inhibition of nucleic acid synthesis. toku-e.comnih.gov Like other nitroimidazoles, dimetridazole functions as a prodrug, meaning it is administered in an inactive form and must be activated within the target organism to exert its cytotoxic effects. oup.comwikipedia.org Once inside the protozoan cell, the activated form of the drug interferes with DNA replication. taylorandfrancis.comlumenlearning.com

Role of Nitro Group Reduction and Formation of Reactive Intermediates

The activation of dimetridazole is a critical step that is dependent on the unique metabolic environment of anaerobic protozoa. droracle.ai The process is initiated by the reduction of the drug's nitro group, a chemical feature central to its activity. rsdjournal.orgmdpi.comoup.com This reduction is facilitated by enzymes with a sufficiently low redox potential, such as pyruvate (B1213749):ferredoxin oxidoreductase (PFOR), which are present in anaerobic parasites. researchgate.netmdpi.com

Electron transport proteins like ferredoxin donate an electron to the nitro group of the dimetridazole molecule. wikipedia.orgresearchgate.netdrugbank.com This transfer converts the prodrug into a short-lived, highly reactive nitroso radical anion. oup.comwikipedia.orgpatsnap.commdpi.com These reactive intermediates are the primary cytotoxic agents. mdpi.comsvedbergopen.com They can undergo further reactions to produce other damaging species. mdpi.com This reductive activation process is what confers selectivity on the drug, as it primarily occurs in anaerobic cells that possess the necessary low-potential electron transport proteins. drugbank.com

Interactions with Intracellular Macromolecules and Electron Transport Proteins

The reactive metabolites generated from the reduction of dimetridazole's nitro group are highly reactive and can interact with various intracellular macromolecules, not just DNA. researchgate.net There is evidence that these intermediates can covalently bind to proteins and other vital cellular components, leading to widespread cellular damage. nih.govresearchgate.net

The activation process itself is a direct interaction with components of the cell's electron transport chain. wikipedia.org Proteins such as ferredoxin or flavodoxin are essential for reducing the drug to its active form. drugbank.comuct.ac.za Once activated, the resulting toxic metabolites can bind to electron-transport proteins, as well as DNA, blocking nucleic acid synthesis and other critical metabolic processes. drugbank.com This interaction with and dependence on electron transport proteins is a hallmark of the nitroimidazole class of compounds. wikipedia.orgresearchgate.net

Investigations into Antibacterial Action Mechanisms

Dimetridazole is also effective against certain bacteria, particularly those that thrive in anaerobic environments. toku-e.comapvma.gov.au Its antibacterial mechanism shares fundamental similarities with its antiprotozoal action, centered on reductive activation and subsequent cellular damage.

Specificity for Anaerobic Environments and Redox Potential Dependence

The selective toxicity of dimetridazole against anaerobic bacteria is a direct consequence of its mechanism of activation. droracle.ai The drug requires an environment with a low redox potential to be converted from its inactive prodrug form to its active, cytotoxic state. droracle.aioup.com This process of nitro group reduction is efficiently carried out by the metabolic machinery of obligate anaerobes. oup.comdroracle.ai

In the presence of oxygen, as found in aerobic or facultative anaerobic bacteria under aerobic conditions, the reactive nitro radical anion can be rapidly re-oxidized back to its original, inactive form. nih.govoup.com This "futile cycling" prevents the accumulation of the toxic intermediates necessary to kill the cell, rendering the drug ineffective against most aerobes. nih.govdroracle.aioup.com Therefore, the drug's efficacy is highly dependent on the low redox potential characteristic of anaerobic metabolism. nih.gov

Comparative Analysis of Mechanisms Across Diverse Bacterial Species

While the core mechanism of reductive activation is conserved, the effects and susceptibility to dimetridazole and related nitroimidazoles can vary across different bacterial species. The drug is known to be effective against a range of anaerobes, including Gram-negative bacteria like Bacteroides species and Gram-positive species such as Clostridium. oup.comnih.gov It is also effective against some microaerophilic bacteria like Campylobacter. nih.gov

Research on related nitroimidazoles provides insights into these species-specific interactions. For example:

In Bacteroides fragilis , metronidazole causes an immediate halt to DNA synthesis, while RNA and protein synthesis continue for a period, indicating a specific and rapid action on DNA replication. nih.gov

In Campylobacter coli , dimetridazole was found to inhibit growth by inhibiting nucleic acid synthesis, but this action did not appear to rely on interfering with electron transport in pyruvate metabolism. nih.gov

In Clostridium bifermentans , nitroimidazoles like metronidazole and tinidazole (B1682380) not only inhibit DNA synthesis but also actively degrade existing DNA. oup.com

Conversely, many Gram-positive anaerobic bacteria, such as isolates of Actinomyces, Bifidobacterium, and Lactobacillus, show intrinsically reduced susceptibility. oup.com Facultative anaerobes and obligate aerobes are generally resistant. oup.comrsdjournal.org

Studies on Gardnerella species have revealed that susceptibility to metronidazole is highly dependent on the specific genospecies, suggesting that distinct resistance mechanisms may be at play within this genus. nih.gov

This variability highlights that while the general mechanism is understood, the specific interactions and resulting susceptibility can be influenced by the unique physiology and genetic makeup of each bacterial species.

Interactive Data Table: Comparative Effects of Nitroimidazoles on Bacteria

| Bacterial Species | Type | Key Mechanistic Finding | Reference(s) |

| Bacteroides fragilis | Anaerobe | Rapidly inhibits DNA replication; does not initially affect RNA/protein synthesis. | nih.gov |

| Campylobacter coli | Microaerophile | Inhibits nucleic acid synthesis; effect does not seem to depend on interference with pyruvate catabolism. | nih.gov |

| Clostridium bifermentans | Anaerobe | Inhibits DNA synthesis and degrades pre-existing DNA. | oup.com |

| Gardnerella species | Facultative Anaerobe | Susceptibility is highly variable between different genospecies. | nih.gov |

| Actinomyces, Bifidobacterium | Anaerobe | Often show intrinsically reduced susceptibility. | oup.com |

| Obligate Aerobes | Aerobe | Generally resistant due to lack of low-redox enzymes for drug activation. | oup.comrsdjournal.orgdroracle.ai |

Comparative Molecular Pharmacology with Related Nitroimidazole Compounds

The 5-nitroimidazole class of compounds, which includes dimetridazole, are synthetic antimicrobial agents renowned for their activity against anaerobic bacteria and protozoa. acs.orgmerckvetmanual.com Their therapeutic effect is not inherent but arises from a process of reductive activation that occurs selectively within susceptible anaerobic organisms. merckvetmanual.comeuropa.eu This activation is a critical step, and its efficiency and subsequent molecular interactions are key determinants of a compound's potency and spectrum of activity.

The fundamental mechanism of action for 5-nitroimidazoles involves the reduction of the nitro group (NO₂) at the C5 position of the imidazole (B134444) ring. europa.eu This process is dependent on the low redox potential present in anaerobic environments, where electron-transport proteins like ferredoxin donate electrons to the nitroimidazole. rsc.org This one-electron reduction converts the parent compound, which is a prodrug, into a highly reactive, short-lived nitro radical anion. mdpi.comresearchgate.net These radical species are cytotoxic, exerting their effect by binding to microbial DNA, which leads to a loss of helical structure, strand breakage, and ultimately, cell death. merckvetmanual.comresearchgate.net The specificity of this action is a hallmark of the class, as the activation process does not occur efficiently in aerobic host cells, which have a higher redox potential. mdpi.com

A comparative analysis of dimetridazole and its close analogue, metronidazole, reveals significant similarities in their molecular properties and mechanism. Both compounds possess comparable redox potentials and their antimicrobial and genotoxic effects are contingent upon the metabolic reduction of the nitro group. europa.eu However, the metabolic fate of dimetridazole can vary significantly depending on the susceptibility of the target organism, a key point of comparison with other nitroimidazoles. In susceptible strains of Bacteroides fragilis, dimetridazole undergoes the typical reduction pathway to form toxic intermediates. nih.gov In contrast, strains that have acquired resistance, often through the presence of nim genes, utilize a different metabolic route. nih.gov These genes encode for a 5-nitroimidazole reductase enzyme that detoxifies the drug by reducing it to its non-toxic amine derivative, 5-amino-1,2-dimethylimidazole, thus preventing the formation of the cytotoxic radical form. nih.gov

Table 1: Comparative Metabolic Pathways of Dimetridazole in Susceptible vs. Resistant Bacteroides fragilis

| Feature | Susceptible Strain | Resistant Strain (nimA-positive) |

| Primary Metabolic Process | Partial reduction of the nitro group. nih.gov | Complete, six-electron reduction of the nitro group. nih.gov |

| Key Metabolite | Reactive nitroso-radical anion and azo-dimer. nih.gov | Stable 5-amino-1,2-dimethylimidazole. nih.gov |

| Cellular Outcome | Formation of toxic intermediates, DNA damage, cell death. researchgate.netnih.gov | Detoxification of the drug, prevention of toxic effects. nih.gov |

The structure of the substituent at the N1 position of the imidazole ring plays a crucial role in the antimicrobial potency of 2-methyl-5-nitroimidazole (B138375) derivatives. Research comparing the in vitro activity of seven such compounds against Bacteroides fragilis demonstrated significant differences in their Minimum Inhibitory Concentrations (MICs). asm.orgnih.gov On a molar basis, the activity was ranked as follows: tinidazole > panidazole (B225808) > ornidazole (B1677491) > metronidazole ≥ secnidazole (B1681708) > carnidazole (B1668451) > dimetridazole. nih.gov This suggests that the nature of the side chain influences the drug's interaction with the target or its metabolic activation. For many of these compounds, antibacterial activity appeared to increase with the size of the substitution at the N1 position. asm.org

Table 2: Comparative In Vitro Activity of 2-Methyl-5-Nitroimidazole Compounds against Bacteroides fragilis

| Compound | Geometric Mean MIC (µM) |

| Tinidazole | 0.5 asm.org |

| Panidazole | 2.2 asm.org |

| Ornidazole | 3.7 asm.org |

| Metronidazole | 3.7 asm.org |

| Secnidazole | 3.7 asm.org |

| Carnidazole | 6.3 asm.org |

| Dimetridazole | 6.6 nih.gov |

Data sourced from studies on B. fragilis strains. asm.orgnih.gov A lower MIC value indicates greater potency.

Resistance to nitroimidazoles is a growing concern and is primarily linked to impaired drug activation. nih.govmdpi.com The most well-characterized mechanism involves the acquisition of nim genes (nimA through nimK), which are often carried on plasmids. nih.govmdpi.com These genes encode nitroreductase enzymes that perform a two-electron reduction of the nitroimidazole, converting it into a stable, non-bactericidal amine derivative. nih.gov This detoxification pathway effectively prevents the accumulation of the toxic nitro radical anion required for antimicrobial activity. researchgate.netnih.gov While this is a primary mechanism, other factors such as decreased drug uptake or alterations in the organism's inherent reductase efficiency can also contribute to resistance. researchgate.netnih.gov

Metabolic Transformations and Pharmacokinetic Studies in Animal Models

Pathways of Dimetridazole (B1670680) Metabolism in Non-Human Animal Species

Research in various animal species has led to the identification of several key metabolites of dimetridazole. The primary metabolic transformation is the oxidation of the methyl group at the C2 position of the imidazole (B134444) ring, forming 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI). frontiersin.orgnih.govrsc.org This hydroxylated metabolite is often found in higher concentrations than the parent drug in animal tissues. frontiersin.org For instance, HMMNI is considered a common metabolite for both dimetridazole and the related compound ronidazole (B806). nih.govrsc.orgnih.gov

Another significant metabolic pathway involves the reduction of the nitro group at the C5 position. In a resistant strain of Bacteroides fragilis, dimetridazole was found to be reduced to the amine derivative, 5-amino-1,2-dimethylimidazole. nih.gov This pathway prevents the formation of toxic intermediates of the drug. nih.gov In susceptible strains, the reduction process can lead to the formation of an azo-dimer, 5,5'-azobis-(1,2-dimethylimidazole). nih.gov Additionally, a N-demethylated metabolite, 2-methyl-5-nitroimidazole (B138375) (2-MNI), was identified in trace amounts in pigs. frontiersin.org

Table 1: Identified Metabolites of Dimetridazole in Animal Models

| Metabolite Name | Chemical Structure | Species/System of Identification |

|---|---|---|

| 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) | 1-methyl-2-(hydroxymethyl)-5-nitro-1H-imidazole | Poultry, Bovine frontiersin.orgnih.gov |

| 5-amino-1,2-dimethylimidazole | 1,2-dimethyl-1H-imidazol-5-amine | Bacteroides fragilis (resistant strain) nih.gov |

| 2-methyl-5-nitroimidazole (2-MNI) | 2-methyl-5-nitro-1H-imidazole | Pigs frontiersin.org |

| 5,5'-azobis-(1,2-dimethylimidazole) | (E)-1,1',2,2'-tetramethyl-5,5'-azo-1H-imidazole | Bacteroides fragilis (susceptible strain) nih.gov |

The metabolism of nitroheterocyclic compounds like dimetridazole is heavily dependent on enzymatic reduction of the nitro group. This process is catalyzed by a family of enzymes known as nitroreductases. oup.comoup.comnih.gov These enzymes transfer electrons from cofactors like NAD(P)H to the nitro group. oup.com

There are two main types of bacterial nitroreductases:

Type I (Oxygen-insensitive): These enzymes catalyze the reduction of the nitro group by adding pairs of electrons, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. oup.comoup.com The hydroxylamino derivative is often the end product. oup.com

Type II (Oxygen-sensitive): These enzymes reduce the nitro group by adding a single electron, forming a nitro anion radical. In the presence of oxygen, this radical can transfer the electron to oxygen, creating a superoxide anion in a futile cycle that regenerates the parent nitro compound. oup.com

The reduction of the nitro group is essential for the biological activity of 5-nitroimidazoles. nih.gov In anaerobic bacteria and certain protozoa, the reduction process, often carried out by low redox potential proteins like ferredoxin, results in cytotoxic intermediates that damage microbial DNA. nih.gov The specific enzymes responsible for dimetridazole reduction can vary, but studies on similar compounds like metronidazole (B1676534) highlight the role of enzymes such as NADPH nitroreductase (RdxA) and NADPH flavin oxidoreductase (FrxA) in mediating susceptibility. nih.govnih.gov Research suggests that genes like nimA may encode for a specific 5-nitroimidazole reductase that reduces dimetridazole to its non-toxic amine form in resistant bacterial strains. nih.gov

The metabolism of dimetridazole is not uniform across all animal species. While hydroxylation to HMMNI appears to be a common pathway in poultry, the N-demethylated metabolite 2-MNI has been specifically noted in pigs. frontiersin.org The characterization of dimetridazole's metabolism and toxicokinetics is not well-defined in common laboratory animals, leading researchers to rely on data from target species like turkeys and pigs. apvma.gov.au

These interspecies differences have significant research implications. For regulatory purposes and food safety assessments, it is crucial to understand the specific metabolic profile in each target food-producing animal. The presence and persistence of different metabolites will influence the determination of marker residues and the establishment of appropriate withdrawal periods before slaughter or egg collection. europa.eu For example, studies in poultry focus on both DMZ and its primary metabolite HMMNI for residue analysis. frontiersin.org The variation in metabolic rates and pathways also affects the efficacy and potential toxicity of the drug in different species.

Pharmacokinetic Profiling in Non-Human Biological Systems

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion. msdvetmanual.com Understanding these processes for dimetridazole in animal models is essential for its effective and safe use.

Following oral administration, dimetridazole is absorbed from the gastrointestinal tract and distributed to various tissues. msdvetmanual.commerckvetmanual.com Studies in broiler chickens fed diets containing dimetridazole showed that both the parent drug and its metabolite HMMNI were detected in muscle, liver, skin, and sebum. frontiersin.org

Six hours after drug withdrawal in broilers, the highest concentration of DMZ was found in sebum, while the highest concentration of HMMNI was observed in muscle. frontiersin.org In turkeys, residues of DMZ and its hydroxylated metabolite (DMZ-OH, or HMMNI) were found in both muscle and skin/subcutaneous fat. europa.eu The distribution into fatty tissues like skin and sebum suggests the lipophilic nature of the compound. frontiersin.org

Table 2: Peak Concentrations of Dimetridazole (DMZ) and its Metabolite (HMMNI) in Broiler Tissues (6h Post-Withdrawal)

| Tissue | DMZ Concentration (ng/g) | HMMNI Concentration (ng/g) |

|---|---|---|

| Muscle | Not specified as peak | 699.5 ± 275.7 |

| Sebum | 272.33 ± 146.63 | Not specified as peak |

Data derived from a study where broilers were fed 500 mg/kg DMZ for 10 days. frontiersin.org

The elimination of dimetridazole and its metabolites occurs at different rates from various tissues. In a study on broiler chickens, HMMNI was metabolized most rapidly from muscle, becoming undetectable 48 hours after withdrawal. frontiersin.org In contrast, sebum showed the slowest elimination for both DMZ and HMMNI, with residues becoming undetectable after 168 hours (7 days) of withdrawal. frontiersin.org

In turkeys treated with dimetridazole in their drinking water, both DMZ and its metabolite DMZ-OH were eliminated from muscle and skin/fat with very similar kinetics. europa.eu Six days after treatment withdrawal, mean residue concentrations in muscle were 0.0005 mg/kg for DMZ and 0.002 mg/kg for DMZ-OH. europa.eu In eggs from laying hens, residues of both substances peaked on the first day after drug withdrawal, followed by a slow elimination. frontiersin.org The calculation of withdrawal times is based on the elimination kinetics from the tissue that retains the residue for the longest period. frontiersin.org

Table 3: Elimination Half-Lives of Dimetridazole (DMZ) and its Metabolite (HMMNI) in Poultry

| Matrix | Compound | Elimination Half-Life |

|---|---|---|

| Broiler Muscle | HMMNI | 2.04 hours |

| Laying Hen Eggs | DMZ | 0.45 days |

| Laying Hen Eggs | HMMNI | 0.66 days |

Data from a study where poultry were fed 500 mg/kg DMZ for 10 days. frontiersin.org

Analytical Methodologies for Dimetridazole and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Research

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the reference technique for the analysis of dimetridazole (B1670680) and its metabolites due to its high sensitivity and specificity. nih.govresearchgate.net This methodology is crucial for monitoring compliance with regulations and ensuring food safety.

Advanced Sample Preparation Techniques (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is a critical step to isolate dimetridazole and its metabolites from complex matrices such as animal tissues, eggs, and feed, and to minimize matrix interference.

Liquid-Liquid Extraction (LLE) is a commonly employed technique. For instance, dimetridazole can be extracted from feedstuffs and pre-mixes using a methanol-water mixture, followed by a subsequent extraction into dichloromethane (B109758). researchgate.netrsc.orgrsc.org In other applications, ethyl acetate (B1210297) has been used as the extraction solvent for analyzing bovine muscle and salmon. nih.govcabidigitallibrary.orgnih.gov After extraction, the solvent is typically evaporated, and the residue is reconstituted in a suitable solvent for analysis. nih.govcabidigitallibrary.org

Solid Phase Extraction (SPE) offers a more targeted cleanup approach. Various SPE cartridges are utilized to purify the sample extracts. For example, a silica (B1680970) SPE cartridge has been used for the cleanup of dimetridazole extracts from salmon and honey. nih.govresearchgate.net Strong cation exchange (SCX) SPE is another effective method for cleaning up extracts from poultry muscle and eggs. rsc.orgnih.govmanchester.ac.uk More advanced techniques like dispersive solid-phase extraction (dSPE) and the use of molecularly imprinted polymers (MIPs) have also been developed to enhance selectivity and recovery. semanticscholar.org

Below is a table summarizing various sample preparation techniques used in dimetridazole analysis.

| Sample Matrix | Extraction Solvent | Cleanup Method | Reference |

| Feedstuffs | Methanol-water (1+2) | Liquid-Liquid Extraction (Dichloromethane) | researchgate.netrsc.orgrsc.org |

| Salmon, Honey | Ethyl Acetate | Silica Solid Phase Extraction (SPE) | nih.govresearchgate.net |

| Bovine Muscle | Ethyl Acetate | Reconstitution in Petroleum Ether | nih.govcabidigitallibrary.org |

| Poultry Muscle, Eggs | Not specified | Strong Cation Exchange (SCX) SPE | rsc.orgnih.govmanchester.ac.uk |

| Milk, Eggs | Acetonitrile | SupelMIP SPE (Molecularly Imprinted Polymer) |

Optimization of Chromatographic Separation Parameters

Achieving optimal separation of dimetridazole from its metabolites and other matrix components is essential for accurate quantification. Reversed-phase liquid chromatography is the most common approach.

Columns: C18 columns are widely used for the separation of nitroimidazoles. nih.govjst.go.jpspkx.net.cn The choice of column dimensions and particle size can influence the efficiency and speed of the analysis.

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component (often with additives like formic acid or ammonium acetate) and an organic solvent such as methanol (B129727) or acetonitrile. researchgate.netnih.gov Gradient elution, where the mobile phase composition is changed during the run, is frequently employed to achieve better separation of multiple analytes with different polarities. researchgate.netajol.info For instance, a mobile phase of distilled water and methanol has been used for the analysis of dimetridazole in salmon and honey. nih.govjst.go.jp

Flow Rate: The flow rate of the mobile phase is another critical parameter that is optimized to ensure good peak shape and resolution within a reasonable analysis time. ajol.info

Mass Spectrometric Detection and Quantification Strategies (e.g., Selected Reaction Monitoring, High-Resolution Mass Spectrometry)

Mass spectrometry provides the high selectivity and sensitivity required for trace-level analysis of dimetridazole.

Selected Reaction Monitoring (SRM): This is a widely used quantification mode in tandem mass spectrometry (MS/MS). nih.govjst.go.jp In SRM, the precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This highly specific detection minimizes interference from matrix components. nih.govjst.go.jp For confirmation of the analyte's presence, the ratio of peak areas of the molecular ion and a fragment ion can be monitored. rsc.org

High-Resolution Mass Spectrometry (HRMS): While not as commonly cited in the provided search results for dimetridazole specifically, HRMS offers an alternative with high mass accuracy, which can aid in the identification of unknown metabolites and provide high confidence in compound identification.

Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used for the analysis of nitroimidazoles. researchgate.netrsc.orgnih.govmanchester.ac.uk Thermospray mass spectrometry has also been applied for the determination of dimetridazole. scilit.com

The following table details some of the mass spectrometric parameters used in the analysis of dimetridazole and related compounds.

| Analyte(s) | Ionization Mode | MS/MS Mode | Key Findings | Reference |

| Dimetridazole (DMZ), Metronidazole (B1676534) (MNZ), Ronidazole (B806) (RNZ) | Positive Mode | Selected Reaction Monitoring (SRM) | Detection limits of 0.05-0.2 µg/kg in salmon and honey. | nih.govjst.go.jp |

| DMZ, RNZ, and 2-OH-M (metabolite) | Atmospheric Pressure Chemical Ionisation (APCI) | - | Confirmatory analysis method with detection limits of 0.1 µg/kg for DMZ/RNZ and 0.5 µg/kg for 2-OH-M. | rsc.orgnih.govmanchester.ac.uk |

| Five nitroimidazoles including DMZ and metabolites | - | LC-MS/MS | Average accuracy ranged from 96% to 103% in bovine muscle. | nih.gov |

| Six 5-nitroimidazoles and metabolites | Electrospray Ionisation (ESI) | Multiple Reaction Monitoring (MRM) | Decision limits (CCα) of 0.29-0.44 µg/kg and detection capabilities (CCβ) of 0.36-0.54 µg/kg in pork meat. | nih.gov |

Exploration of Other Chromatographic and Spectroscopic Approaches in Dimetridazole Research

While LC-MS/MS is the predominant technique, other analytical methods have also been developed and utilized for the analysis of dimetridazole and other nitroimidazoles.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a well-established and more accessible method for the determination of dimetridazole. rsc.orgnih.govmanchester.ac.uk

Methodology: HPLC methods for dimetridazole often involve extraction with an organic solvent, followed by a cleanup step, and then separation on a reversed-phase column (e.g., C18) with UV detection at a specific wavelength, such as 309 nm or 313 nm. researchgate.netresearchgate.net

Validation and Performance: Validated HPLC-UV methods have demonstrated good performance characteristics. For instance, one method for analyzing poultry muscle and eggs had a limit of detection of 0.5 µg/kg. rsc.orgnih.govmanchester.ac.uk Recoveries in fortified chicken muscle were around 75% for dimetridazole. rsc.org Another HPLC method for feedstuffs reported a determination limit of 2.9 mg/kg with a recovery of 99%. researchgate.net

The table below provides an overview of some validated HPLC methods for dimetridazole.

| Sample Matrix | Detection Wavelength | Limit of Detection/Quantification | Recovery | Reference |

| Poultry Muscle, Eggs | - | 0.5 µg/kg (LOD) | 75% (DMZ in chicken muscle) | rsc.orgnih.govmanchester.ac.uk |

| Feedstuffs, Pre-mixes | 309 nm | 2.9 mg/kg (LOD) | 99% | researchgate.net |

| Eggs, Plasma, Feces | 313 nm | 5-10 µg/kg (LOD) | 80-98% | researchgate.net |

Spectrophotometric and Voltammetric Methodologies for Nitroimidazole Analysis

Spectrophotometric and voltammetric methods offer alternative approaches for the analysis of nitroimidazoles, often valued for their simplicity and cost-effectiveness.

Spectrophotometry: These methods are typically based on a chemical reaction that produces a colored product, which can then be measured. For other nitroimidazoles like metronidazole and tinidazole (B1682380), methods involving diazotization and coupling with reagents like p-dimethylaminobenzaldehyde or NEDA have been developed. srce.hrjournalcra.comresearchgate.net Another approach involves charge-transfer complexation with reagents such as chloranilic acid. sid.irresearchgate.net The resulting colored complexes are then quantified spectrophotometrically. sid.irresearchgate.net

Voltammetry: Electrochemical methods, such as voltammetry, are based on the reduction of the nitro group in the nitroimidazole structure. scispace.com The electrochemical behavior of these compounds can be studied using various electrodes, and techniques like cyclic voltammetry and differential pulse voltammetry can be used for quantification. scispace.comnih.gov Adsorptive stripping voltammetry has been used for the determination of metronidazole in urine. soton.ac.uk These methods can be highly sensitive, with reported limits of detection in the sub-micromolar range. soton.ac.ukresearchgate.net

Method Validation and Performance Characteristics in Diverse Research Matrices

The reliability and applicability of analytical methods for detecting dimetridazole (DMZ) and its metabolites are contingent upon rigorous validation processes. These processes establish the method's performance characteristics across a variety of complex sample types, known as matrices. The validation ensures that the method is suitable for its intended purpose, whether for regulatory compliance, residue monitoring, or environmental research. Key parameters evaluated include specificity, linearity, accuracy, precision, and the limits of detection and quantification.

Determination of Limits of Detection and Quantification in Complex Biological and Environmental Samples

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpca.org The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpca.org These limits are crucial for determining the sensitivity of a method, especially when analyzing trace-level residues in complex matrices like food products, animal tissues, and environmental samples. researchgate.net

Different analytical techniques yield varying levels of sensitivity. For instance, methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) generally offer lower detection and quantification limits compared to high-performance liquid chromatography with UV detection (HPLC-UV). rsc.org The choice of method often depends on the required sensitivity dictated by regulatory limits, such as the Minimum Required Performance Limit (MRPL).

The table below presents the LOD and LOQ values for dimetridazole determined by various analytical methods in a range of biological and environmental matrices.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Dimetridazole (DMZ) and its Metabolite (HMMNI) in Various Matrices

| Matrix | Analyte(s) | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Chicken Muscle & Egg rsc.org | DMZ, HMMNI | HPLC-UV | 0.5 µg/kg | Not Specified |

| Chicken Muscle & Egg rsc.org | DMZ | HPLC-APCI-MS | 0.1 µg/kg | Not Specified |

| Chicken Muscle & Egg rsc.org | HMMNI | HPLC-APCI-MS | 0.5 µg/kg | Not Specified |

| Animal Tissues & Egg researchgate.net | DMZ, HMMNI | HPLC/MS-MS | 0.5 ng/g (0.5 µg/kg) | 1.0 ng/g (1.0 µg/kg) |

| Salmon & Honey researchgate.netjst.go.jp | DMZ | LC-MS/MS | 0.05 - 0.2 µg/kg | Not Specified |

| Egg, Milk Powder, Pig Feed researchgate.net | DMZ | Differential Pulse Stripping Voltammetry | 3.6 x 10⁻⁹ mol/L | Not Specified |

| Water (Environmental) mdpi.com | DMZ | LC-MS/MS | 0.25 ng/L (Method Detection Limit) | 1 ng/L (Method Quantification Limit) |

| Bovine Muscle nih.govresearchgate.net | DMZ | LC-MS/MS | 0 - 0.17 µg/kg (Decision Limit, CCα) | 0.08 - 0.41 µg/kg (Detection Capability, CCβ) |

| Milk thepharmajournal.com | DMZ & others | LC-MS/MS | < 1.0 µg/kg | 1.0 µg/kg |

Application of Analytical Methods in Residue Monitoring and Environmental Research

Validated analytical methods are essential tools for national residue control programs and environmental monitoring. thepharmajournal.com These programs are designed to ensure food safety by monitoring the presence of veterinary drug residues, including banned substances like dimetridazole, in food products of animal origin. thepharmajournal.com The European Union, for example, requires its member states to establish annual monitoring programs for the control of residues in foods. thepharmajournal.com

Methods for detecting dimetridazole and its metabolites have been successfully applied to a variety of matrices in regulatory monitoring. A method developed for poultry muscle and eggs was used to analyze samples for dimetridazole, ronidazole, and their common metabolite. rsc.org Similarly, a sensitive LC-MS/MS method was developed and validated for the simultaneous determination of five nitroimidazole drugs, including dimetridazole, in bovine muscle to monitor for their illegal use. nih.govresearchgate.net The application of these methods extends to other food products like salmon and honey, where LC-MS/MS has been used to ensure concentrations are below established detection limits. researchgate.netjst.go.jp

In the realm of environmental research, the focus is on the detection of pharmaceuticals as emerging pollutants. mdpi.comresearchgate.net The presence of dimetridazole and other imidazoles in the environment is a growing concern due to their potential ecological risks. mdpi.comresearchgate.net A validated LC-MS/MS method was applied to monitor contamination in the Jiulong River in China, where it successfully detected eight different imidazoles in both water and sediment samples, with concentrations reaching up to 49.29 ng/L in water and 24.01 µg/kg in sediment. mdpi.com Such studies provide crucial data for assessing the environmental fate and impact of these compounds and support the development of regulatory frameworks for environmental protection. mdpi.com

Environmental Fate and Ecotoxicological Research of Dimetridazole

Occurrence and Persistence of Dimetridazole (B1670680) in Environmental Compartments

The environmental fate of dimetridazole is dictated by its physicochemical properties and the characteristics of the receiving environment. Its presence and persistence in aquatic and terrestrial systems are key areas of investigation.

Research on Presence in Aquatic Ecosystems (Surface Water, Groundwater, Wastewater)

Nitroimidazole compounds, including those structurally similar to dimetridazole, are frequently detected in various aquatic environments. Their entry into these systems is often linked to discharges from municipal and industrial wastewater. The high water solubility of many nitroimidazoles facilitates their transport into surface and groundwater.

While specific monitoring data for dimetridazole is limited, studies on the related compound metronidazole (B1676534) have confirmed its presence in groundwater and hospital wastewater, with concentrations reaching up to 0.331 mg/L in some localized studies in Nigeria. The continuous discharge of such compounds from wastewater treatment plants, which are often inefficient at their complete removal, leads to their sustained presence in receiving water bodies. This raises concerns about the potential for long-range transport in unconfined aquifers and contamination of surface water ecosystems fed by groundwater.

| Compound | Environmental Compartment | Detected Concentration Range | Location/Source of Data |

|---|---|---|---|

| Metronidazole | Groundwater | Up to 0.05 mg/L | Ikeja, Nigeria |

| Metronidazole | Hospital Vicinity Groundwater | Up to 0.331 mg/L | Ogun State, Nigeria |

| Metronidazole | Wastewater Treatment Plant Effluent | ng/L to μg/L range | General literature |

Studies on Distribution and Persistence in Soil and Sediment Matrices

When introduced into terrestrial environments, the persistence of compounds like dimetridazole is influenced by processes such as sorption to soil organic matter and clay particles, as well as degradation rates. The persistence of a chemical in soil is often expressed as its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

Persistence can be categorized as follows:

Low Persistence: Half-life of less than 16 days.

Moderate Persistence: Half-life between 16 and 59 days.

High Persistence: Half-life of over 60 days.

Microbial Degradation and Biotransformation Pathways in Environmental Systems

The biodegradation of dimetridazole is a critical process governing its environmental persistence. Microbial metabolism can transform the parent compound into various metabolites, altering its toxicity and mobility.

Research has shown that nitroimidazoles are generally resistant to degradation by the microbial consortia typically found in conventional wastewater treatment plants. However, specific microorganisms can metabolize these compounds, particularly under anaerobic conditions. A notable study on the bacterium Bacteroides fragilis revealed two distinct biotransformation pathways for dimetridazole, contingent on the strain's resistance to 5-nitroimidazole drugs. scielo.br

In susceptible strains: Dimetridazole undergoes reduction of the nitro group to form a nitroso-radical anion, which then leads to the formation of an azo-dimer. scielo.br

In resistant strains: The nitro group of dimetridazole is fully reduced to an amine group, forming an amine derivative. This pathway is considered a detoxification mechanism as it prevents the formation of the toxic intermediates that are effective against susceptible microbes. scielo.br

These findings suggest that the environmental biotransformation of dimetridazole is complex and can lead to different end products.

| Bacterial Strain Type | Metabolic Pathway | Primary Metabolite Formed |

|---|---|---|

| Susceptible | Reduction of nitro group to nitroso-radical anion and subsequent dimerization | 5,5'-azobis-(1,2-dimethylimidazole) |

| Resistant (containing nimA gene) | Six-electron reduction of the nitro group | 5-amino-1,2-dimethylimidazole |

Investigation of Bioremediation Strategies for Nitroimidazole Contamination

Given the persistence of nitroimidazoles in some environments, research into effective remediation strategies is essential. Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, is a promising approach. Strategies being investigated for pharmaceutical contamination include:

Bioaugmentation: Introducing specialized microorganisms or microbial consortia capable of degrading the target compound into the contaminated environment.

Phytoremediation: Using plants to absorb, accumulate, or degrade contaminants from soil and water.

Mycoremediation: Utilizing fungi, which possess powerful extracellular enzymes, to break down complex organic molecules.

Advanced Bio-electrochemical Systems: Technologies like microbial fuel cells have shown potential. For instance, one study demonstrated an 85% removal of metronidazole within 24 hours using a two-chambered microbial fuel cell.

These strategies aim to enhance the natural degradation processes, offering a potentially sustainable and cost-effective solution for treating water and soil contaminated with nitroimidazole compounds.

Ecotoxicological Studies on Non-Target Organisms

The release of pharmacologically active substances like dimetridazole into the environment raises concerns about their potential impact on non-target organisms. Ecotoxicological studies are performed to determine the concentrations at which these compounds may cause adverse effects on wildlife, particularly in aquatic ecosystems.

Research on Environmental Impact on Aquatic Organisms (e.g., Algae, Crustaceans)

Aquatic organisms such as algae and crustaceans are foundational to the food web and are commonly used as indicator species in toxicity testing. Algae, as primary producers, are sensitive to pollutants that can inhibit photosynthesis and growth. Crustaceans like Daphnia magna are standard models for assessing acute and chronic toxicity.

While ecotoxicity data specifically for dimetridazole is scarce, studies on the closely related nitroimidazole, metronidazole, provide insight into the potential environmental impact. Metronidazole has been shown to affect various aquatic organisms, with toxicity varying significantly between species. scielo.brnih.govnih.govnih.govnih.gov Green algae have shown sensitivity to metronidazole, with 72-hour and 96-hour EC50 values (the concentration causing a 50% effect on a test population) ranging from 12.5 mg/L to 45.1 mg/L. nih.govnih.govnih.gov In contrast, the cyanobacterium Microcystis protocystis and the freshwater crustacean Daphnia magna have demonstrated lower sensitivity to acute exposure. scielo.brnih.gov However, chronic exposure can affect the reproduction of Daphnia magna at concentrations an order of magnitude below acute toxicity levels. nih.gov

| Organism | Species | Endpoint | Value (mg/L) | Exposure Time |

|---|---|---|---|---|

| Green Alga | Chlorella sp. | EC50 | 12.5 nih.gov | 72 hours |

| Green Alga | Selenastrum capricornutum | EC50 | 40.4 nih.gov | 72 hours |

| Green Alga | Chlorella pyrenoidosa | EC50 | 45.125 nih.govnih.gov | 96 hours |

| Cyanobacterium | Microcystis protocystis | EC50 | 117.3 scielo.br | 96 hours |

| Crustacean | Daphnia magna | EC50 (Acute) | >1000 nih.gov | 48 hours |

| Crustacean | Daphnia magna | NOEC (Reproduction) | 250 nih.gov | 21 days |

| EC50: Median Effective Concentration; NOEC: No-Observed-Effect Concentration. |

Assessment of Environmental Selection Pressure for Antimicrobial Resistance

The presence of antimicrobial compounds in the environment, even at sub-inhibitory concentrations, can exert selection pressure on microbial communities, favoring the proliferation of resistant bacteria and the dissemination of antimicrobial resistance genes (ARGs). Dimetridazole, a nitroimidazole antimicrobial, has been detected in various environmental compartments, raising concerns about its potential contribution to the environmental selection pressure for antimicrobial resistance.

Research Findings on Environmental Concentrations and Resistance

Studies have documented the presence of dimetridazole in aquatic environments, primarily stemming from wastewater treatment plant (WWTP) effluents. In Kuwait, for instance, dimetridazole was identified as a dominant compound in the dissolved effluent of two major WWTPs. The mean concentrations were reported to be 96 ng/L at the Umm Al Hayman plant and 274 ng/L at the Kabd plant mdpi.comumweltbundesamt.de. Furthermore, research in Spain detected dimetridazole in several rivers, with a maximum concentration of 0.047 µg/L europa.eu. A study in the Awash River basin in Ethiopia also reported the presence of dimetridazole at a concentration of 0.0044 µg/L.

The detection of dimetridazole in marine environments further underscores the potential for widespread environmental exposure. A study in Kuwait's marine environment suggested that the presence of several antibiotics, including dimetridazole, in seawater and WWTP effluents likely imposes a selective pressure, leading to the emergence of antibiotic-resistant Escherichia coli mdpi.com. This selective pressure can favor bacteria carrying resistance genes, potentially leading to their increased prevalence in the environment.

While direct studies quantifying the minimum selective concentration (MSC) of dimetridazole in complex environmental matrices are limited, laboratory studies provide some insight into the concentrations required to inhibit microbial growth. For example, the minimum inhibitory concentration (MIC) of dimetridazole against E. coli has been determined to be 256 µg/mL nih.gov. Although environmental concentrations are generally much lower than this MIC, even sub-lethal levels of antibiotics can contribute to the selection and maintenance of resistance umweltbundesamt.de.

The following tables summarize the reported environmental concentrations of dimetridazole and its minimum inhibitory concentration against a key indicator bacterium.

Table 1: Environmental Concentrations of Dimetridazole

| Location | Environmental Matrix | Concentration | Reference |

|---|---|---|---|

| Kuwait (Umm Al Hayman WWTP) | Wastewater Effluent | 96 ng/L (mean) | mdpi.comumweltbundesamt.de |

| Kuwait (Kabd WWTP) | Wastewater Effluent | 274 ng/L (mean) | mdpi.comumweltbundesamt.de |

| Spain (Llobregat, Ebro, Júcar, and Guadalquivir Rivers) | River Water | 0.047 µg/L (max) | europa.eu |

| Ethiopia (Awash River Basin) | River Water | 0.0044 µg/L |

Table 2: Minimum Inhibitory Concentration (MIC) of Dimetridazole

| Bacterium | MIC | Reference |

|---|---|---|

| Escherichia coli | 256 µg/mL | nih.gov |

The data indicate a significant disparity between currently measured environmental concentrations and the MIC for E. coli. However, the concept of the MSC, the lowest concentration of an antibiotic that can select for resistant bacteria, is crucial. It is generally accepted that MSCs can be substantially lower than MICs. The continuous discharge of low levels of dimetridazole into the environment could therefore still play a role in the selection and maintenance of antimicrobial resistance within microbial communities. Further research is needed to determine the specific MSC of dimetridazole in different environmental settings and to establish a clearer link between its environmental presence and the prevalence of resistance genes.

Preclinical Efficacy and Applications in Veterinary Research

In Vitro Efficacy Studies Against Target Protozoal and Bacterial Pathogens

In vitro studies have been crucial for establishing the antimicrobial spectrum and potency of dimetridazole (B1670680), providing foundational data on its susceptibility profiles against key veterinary pathogens.

Laboratory-based assays have been employed to determine the minimum concentrations of dimetridazole required to inhibit or kill specific microorganisms. Research demonstrated the lethal activity of dimetridazole against Histomonas meleagridis, the causative agent of blackhead disease in poultry nih.gov. In one study, the in vitro minimum lethal concentration (MLC) for dimetridazole against H. meleagridis was determined to be 25 µg/mL after a 6-hour exposure, highlighting its rapid efficacy at a low concentration nih.gov. Other studies have confirmed that nitroimidazoles, including dimetridazole, effectively suppress the growth of H. meleagridis at concentrations of 10 µg/mL or higher nih.govnih.gov.

Against microaerophilic bacteria, dimetridazole has also shown significant activity. A study involving 44 strains of Campylobacter coli isolated from pigs and one strain of Campylobacter fetus found that all were sensitive to dimetridazole microbiologyresearch.org. The minimal inhibitory concentration (MIC) for these strains was less than 10 µg/mL, a sensitivity level comparable to that of obligate anaerobic bacteria microbiologyresearch.org.

| Pathogen | Test Method | Effective Concentration (MIC/MLC) | Source(s) |

| Histomonas meleagridis | In Vitro Assay | ≥10 µg/mL (Growth Suppression) | nih.govnih.gov |

| Histomonas meleagridis | In Vitro Assay | 25 µg/mL (MLC, 6h exposure) | nih.gov |

| Campylobacter coli | In Vitro Assay | <10 µg/mL (MIC) | microbiologyresearch.org |

| Campylobacter fetus | In Vitro Assay | <10 µg/mL (MIC) | microbiologyresearch.org |

Dimetridazole's efficacy has been specifically evaluated against several important veterinary pathogens.

Campylobacter species: As a microaerophilic bacterium, Campylobacter species were found to be highly susceptible to dimetridazole. Research has shown that 44 strains of C. coli and a strain of C. fetus had minimal inhibitory concentrations of less than 10 µg/mL microbiologyresearch.org. The mechanism of action appears to involve the inhibition of nucleic acid synthesis, which does not depend on interfering with pyruvate (B1213749) catabolism microbiologyresearch.org.

Trichomonas gallinae: This protozoan parasite, the agent of avian trichomoniasis (canker), is a primary target for nitroimidazole drugs. Dimetridazole has been recognized as an effective treatment for this condition nih.govijcmas.com. While specific MLC data for dimetridazole against T. gallinae is varied in literature, the efficacy of the nitroimidazole class is well-established. For the closely related compound metronidazole (B1676534), in vitro studies have reported MLCs against T. gallinae ranging from 12.5 µg/ml to 50 µg/ml, depending on the duration of exposure researchgate.net. The proven success of dimetridazole in vivo suggests a similar potent activity.

In Vivo Efficacy Studies in Non-Human Animal Models

Following promising in vitro results, dimetridazole was evaluated in various animal models to confirm its therapeutic potential in a living system.

Dimetridazole has been extensively studied in poultry models for histomoniasis. In experimental infections in chickens, administration of dimetridazole effectively controlled the infection, prevented the development of lesions, and reduced the duration of infection with H. meleagridis nih.gov. Studies in both chickens and turkeys have consistently demonstrated the high efficacy of dimetridazole and other nitroimidazoles in treating blackhead disease tandfonline.comnih.gov. Recovered turkeys that were treated with dimetridazole were also found to be resistant to re-infection, suggesting a level of acquired immunity was able to develop nih.gov.

The nitroimidazole class of antibiotics, which includes dimetridazole, is recognized for its potent activity against obligate anaerobic bacteria nih.gov. While metronidazole is the most extensively studied compound of this class in animal models of anaerobic infection, the shared mechanism of action provides a basis for dimetridazole's potential use oup.comnih.gov. Animal models of intra-abdominal sepsis involving mixed aerobic-anaerobic microflora have been instrumental in demonstrating the efficacy of nitroimidazoles nih.gov. In such models, these drugs selectively target the anaerobic component of the infection, which is crucial for preventing abscess formation and reducing mortality nih.govnih.gov. Although specific preclinical studies focusing solely on dimetridazole for systemic anaerobic bacterial infections are less common in recent literature, its established use in treating swine dysentery, a disease involving anaerobic spirochetes, historically underscores its in vivo efficacy against such pathogens microbiologyresearch.org.

Research into Alternative Therapeutic Strategies and Drug Combination Potentials in Veterinary Medicine

Concerns over antimicrobial resistance and regulatory restrictions on the use of certain drugs, including dimetridazole, in food-producing animals have prompted research into alternative and combination therapeutic approaches tandfonline.comresearchgate.net.

One strategy involves combining nitroimidazoles to enhance efficacy or broaden the spectrum of activity. A commercially available product for pigeons, for instance, combines dimetridazole with ronidazole (B806) to treat avian canker (Trichomonas gallinae) jedds.com. This combination of two related compounds aims to provide a highly effective treatment for this common protozoal disease jedds.com.

Furthermore, research into therapies for other complex infections in veterinary medicine provides a model for potential future strategies. For example, in canine protozoal diseases, combination therapies using the related nitroimidazole metronidazole with other antimicrobials like doxycycline (B596269) have been explored researchgate.net. Such strategies, targeting different metabolic pathways or microorganisms, are a growing area of interest. The development of resistance to nitroimidazoles in some protozoa has also fueled the search for novel compounds and natural alternatives, though few have matched the consistent in vivo efficacy of drugs like dimetridazole nih.gov.

Emerging Research Themes and Future Directions for Dimetridazole

Application of Novel Computational and Molecular Docking Approaches for Nitroimidazole Derivatives

Computational methods, particularly molecular docking, are becoming instrumental in the study of nitroimidazole derivatives. These in silico techniques allow researchers to predict the binding affinity and interaction patterns between a molecule and a target protein, offering insights into potential therapeutic applications and mechanisms of action.

Recent studies have utilized molecular docking to investigate the potential of new 4-nitroimidazole (B12731) derivatives as anticancer agents. aabu.edu.joresearchgate.net For instance, the docking of potent compounds into the active sites of target proteins revealed high binding affinities, suggesting their potential as effective therapeutic agents. aabu.edu.jo In the realm of antimicrobial research, computational screening and molecular docking have been employed to evaluate novel nitroimidazole candidates against key enzymes of oral anaerobes. researchgate.net These studies assess pharmacokinetic properties and binding affinities through virtual screening, identifying promising candidates for further development. researchgate.net Molecular dynamic simulations further help in assessing the stability of these compounds within the active sites of target proteins. researchgate.net

These computational approaches offer a powerful platform for the rational design and screening of new nitroimidazole derivatives with enhanced efficacy and specificity, a direction that holds significant promise for future research on dimetridazole (B1670680). By modeling its interactions with various biological targets, researchers can better predict its efficacy, potential toxicity, and mechanisms of resistance.

Table 1: Examples of Molecular Docking Studies on Nitroimidazole Derivatives

| Compound Class | Target | Research Focus | Key Findings |

|---|---|---|---|

| New 4-nitroimidazole derivatives | Human cancer cell lines (MCF-7, PC3, DU145) | Anticancer activity | Identification of potent anticancer agents with high binding affinity in molecular docking studies. aabu.edu.joresearchgate.net |

| Piperazine-tagged imidazole (B134444) derivatives | Human cancer cell lines (HepG2, MCF-7) | Anticancer evaluations | Designed derivatives bind effectively to the hydrophobic pocket of the target protein. aabu.edu.jo |

| Novel nitroimidazole candidates | Key enzymes of oral anaerobes (MurA, Topo) | Anti-parasitic potential | Identification of candidates with low binding free energies and stability in the active sites. researchgate.net |

Integration of Metabolomics and Proteomics for Deeper Understanding of Dimetridazole's Biological Effects

The fields of proteomics and metabolomics, which involve the large-scale study of proteins and small molecules (metabolites) respectively, offer a systems-biology approach to understanding the complex biological effects of drugs like dimetridazole. mdpi.commdpi.com These "omics" technologies can provide a comprehensive snapshot of the cellular processes affected by a compound, revealing its mechanism of action, potential biomarkers for efficacy or toxicity, and the biochemical alterations that lead to drug resistance. nih.gov

Currently, advanced liquid chromatography–tandem mass spectrometry (LC–MS/MS) platforms are the primary tools for both proteomics and metabolomics research in biomedicine. mdpi.com The integration of data from these platforms can elucidate how drug perturbations affect signaling pathways and metabolic networks. mdpi.comnih.gov

For nitroimidazoles, applying these technologies could unravel the precise molecular changes that occur in target organisms upon exposure. By comparing the proteomes and metabolomes of susceptible and resistant strains, researchers can identify novel resistance mechanisms and potential targets to overcome them. nih.gov This integrated omics approach is a crucial future direction for gaining a holistic understanding of dimetridazole's biological impact, moving beyond single-target studies to a more comprehensive network-level analysis.

Development of Advanced Analytical Tools for Environmental Monitoring and Surveillance

Given the concerns about the environmental presence of pharmaceuticals, the development of sensitive and robust analytical methods for monitoring dimetridazole is a key area of research. The ability to detect low concentrations of this compound and its metabolites in various environmental matrices, such as water and soil, as well as in animal-derived food products, is essential for regulatory oversight and risk assessment. apvma.gov.au

Advanced analytical techniques are continuously being refined for this purpose. nih.gov High-performance liquid chromatography (HPLC) coupled with UV detection or, for higher sensitivity and confirmation, mass spectrometry (MS) is a widely used approach. researchgate.netnih.gov Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the simultaneous determination and confirmation of dimetridazole and other nitroimidazoles in samples like bovine muscle. researchgate.netresearchgate.net

Sample preparation is a critical step, and innovative extraction techniques are being developed to improve efficiency and recovery. These include solid-phase extraction (SPE), and its variations like dispersive solid-phase extraction (dSPE) and magnetic solid-phase extraction (MSPE), which offer advantages in simplicity and speed. nih.gov The ongoing refinement of these multi-residue methods will enhance the capabilities of environmental monitoring and surveillance programs, ensuring the safety of the food supply and the environment. jelsciences.com

Table 2: Advanced Analytical Methods for Nitroimidazole Detection

| Technique | Matrix | Target Analytes | Key Features |

|---|---|---|---|

| HPLC-UV | Eggs, Plasma, Feces | Dimetridazole, Ronidazole (B806), Ipronidazole & metabolites | Limit of determination in the 5-10 µg/kg range. researchgate.net |

| HPLC-APCI-MS | Poultry Muscle, Eggs | Dimetridazole, Ronidazole & common metabolite | Confirmatory method with a limit of detection of 0.1-0.5 µg/kg. nih.gov |

| LC-MS/MS | Bovine Muscle | Metronidazole (B1676534), Dimetridazole, Ronidazole & metabolites | Sensitive and simultaneous determination and confirmation. researchgate.netresearchgate.net |

Innovative Strategies to Mitigate Environmental Impact and Combat Resistance Development

The dual challenges of the environmental persistence of pharmaceuticals and the rise of antimicrobial resistance demand innovative solutions. nih.govnih.gov For dimetridazole, future strategies will likely focus on both "upstream" and "downstream" interventions.

Upstream strategies aim to reduce the amount of the drug entering the environment. This can involve the design of "greener" pharmaceuticals that are more readily biodegradable after their therapeutic effect is achieved. researchgate.net Another approach is the development of more targeted drug delivery systems, such as nano-drug delivery systems, which can increase bioavailability and reduce the required dosage, thereby minimizing waste. nih.govnews-medical.net

Downstream strategies focus on treating contaminated environments. Microbial bioremediation, which uses microorganisms to degrade pollutants, is a promising eco-friendly solution. nih.gov Research into identifying and engineering microbes with the enzymatic capacity to break down nitroimidazole compounds could lead to effective remediation technologies for contaminated soil and water.

To combat resistance, researchers are exploring strategies that go beyond traditional antibiotics. impactfactor.orgresearchgate.net This includes combination therapies, where a nitroimidazole might be paired with a compound that inhibits resistance mechanisms, such as efflux pump inhibitors. nih.govnews-medical.net Another frontier is the development of agents that target bacterial virulence or quorum sensing rather than bacterial growth, which may exert less selective pressure for resistance development. consensus.app

Further Research into the Fundamental Mechanisms of Nitroimidazole-Associated Carcinogenicity

A long-standing concern with nitroimidazole compounds, including dimetridazole, is their potential carcinogenicity and genotoxicity. researchgate.net The mechanism of both the therapeutic and toxic effects of these drugs is linked to the reduction of their nitro group, which is selectively activated in the anaerobic or hypoxic environments of target organisms. nih.goveuropa.eu This reduction process generates reactive metabolites and nitro-free radicals that can damage DNA. nih.govniscpr.res.in

While this mechanism is key to their antimicrobial efficacy, it also raises safety concerns. europa.eu Carcinogenicity tests on related compounds like metronidazole have produced mixed results, with some studies in rodents showing an increased risk of tumors at high doses, while others have not. scispace.com The relevance of these findings to human risk at therapeutic exposure levels remains a subject of investigation and debate.

Future research must focus on elucidating the precise molecular mechanisms by which nitroimidazole metabolites interact with DNA. This includes identifying the specific DNA adducts formed and understanding the cellular response to this damage, including the role of DNA repair mechanisms. nih.gov Investigating the dose-dependency of these effects and the influence of the cell's antioxidant status is also critical. europa.eu A deeper understanding of these fundamental processes is essential for accurately assessing the carcinogenic risk associated with dimetridazole and for potentially designing safer nitroimidazole-based drugs in the future.

Table 3: Compound Names

| Compound Name |

|---|

| Dimetridazole |

| Dimetridazole mesilate |

| Ipronidazole |

| Metronidazole |

| Ronidazole |

| Secnidazole (B1681708) |

| Tinidazole (B1682380) |

| Benznidazole |

| Misonidazole |

| Ornidazole (B1677491) |

| Pimonidazole |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling dimetridazole mesilate in laboratory settings?

- This compound requires strict adherence to safety measures due to its classification as a skin/eye irritant (H315, H319) and respiratory hazard (H335). Researchers must:

- Wear EN166-compliant safety glasses, nitrile gloves, and lab coats to prevent direct contact .

- Work in well-ventilated areas or fume hoods to avoid inhalation of dust or vapors .

- Store the compound at 4°C in tightly sealed containers to prevent degradation or accidental exposure .

- In case of spills, use absorbent materials for containment and avoid drainage contamination .

Q. How should researchers design preliminary experiments to assess this compound stability under varying storage conditions?

- Stability studies should include:

- Temperature-controlled trials (e.g., 4°C vs. room temperature) with periodic HPLC analysis to monitor compound integrity .

- Exposure to light/humidity to evaluate photodegradation or hydrolysis risks, referencing protocols from pharmacopeial guidelines .

- Validation of results using mass spectrometry to identify degradation byproducts .

Advanced Research Questions

Q. What experimental variables influence pharmacokinetic data interpretation for this compound in avian models?

- Key variables include:

- Feeding status : Oral administration in non-fed vs. fed pigeons alters half-life (3.09 h vs. 3.78 h for dimetridazole; 10.5 h vs. 10.57 h for HMMNI) due to metabolic interactions with feed components .

- Species-specific metabolism : Residue detection periods differ between pigs (9 days in skin/fat) and turkeys (12 days), necessitating species-adjusted withdrawal times in veterinary studies .

Q. How can researchers resolve contradictions in residue persistence data across animal species?

- Discrepancies may arise from interspecies variations in cytochrome P450 enzyme activity or renal clearance rates. To address this:

- Conduct comparative in vitro microsomal assays to quantify metabolic rates .

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate data between species, incorporating tissue-specific partition coefficients .

Q. What advanced analytical techniques are recommended for detecting this compound in complex matrices like environmental water or biological fluids?

- Water-stable sensing : Employ electrochemical sensors functionalized with molecularly imprinted polymers (MIPs) for selective detection at nanomolar concentrations .

- High-resolution mass spectrometry (HRMS) : Use Q-TOF platforms to differentiate dimetridazole from structurally similar nitroimidazoles in multi-residue analyses .

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from fatty tissues or sediment .

Regulatory and Methodological Considerations

Q. How should researchers align study designs with global regulatory standards for this compound?

- Adhere to JECFA and Codex Alimentarius guidelines, which prohibit dimetridazole use in food-producing animals due to unresolved genotoxicity concerns .

- For non-food animal studies:

- Establish method detection limits (MDLs) below 0.1 µg/kg to comply with EU Directive 2002/32/EC .

- Document ethical approvals for in vivo trials, emphasizing alternatives like in silico modeling where feasible .

Q. What strategies mitigate risks when synthesizing dimetridazole derivatives for structure-activity relationship (SAR) studies?

- Synthetic protocols : Follow inert atmosphere (N₂/Ar) procedures to prevent nitro-group reduction, using dichloromethane as a solvent and silver oxide as a catalyst .

- Purification : Recrystallize products from dichloromethane/n-hexane mixtures (10:50 v/v) to isolate pure compounds .

- Hazard mitigation : Install explosion-proof equipment and monitor for NOx emissions during thermal decomposition .

Data Analysis and Reporting

Q. How can researchers statistically address missing data or outliers in this compound dose-response studies?

- Apply multiple imputation (MI) for missing pharmacokinetic data, assuming missing-at-random (MAR) mechanisms .

- Use Grubbs’ test to identify outliers in residue concentration datasets, followed by robust regression to minimize their impact .

- Report analytical uncertainty using expanded uncertainty (U) calculations at 95% confidence intervals .

Q. What frameworks ensure rigorous interpretation of this compound toxicity data?

- Apply the PICO framework to structure research questions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.